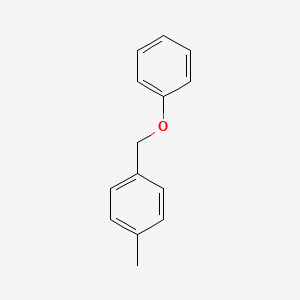
4'-Chloro-O-propionotoluidide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4'-Chloro-O-propionotoluidide est un composé organique de formule moléculaire C10H12ClNO. Il appartient à la famille des toluidides, caractérisée par la présence d'un groupe chloro et d'un groupe propionyle liés au cycle aromatique. Ce composé est utilisé dans diverses applications chimiques et industrielles en raison de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4'-Chloro-O-propionotoluidide implique généralement la réaction de la 4-chloroaniline avec le chlorure de propionyle en présence d'une base telle que la pyridine. La réaction se déroule par la formation d'un intermédiaire, qui subit ensuite une acylation pour donner le produit final. Les conditions réactionnelles incluent généralement le maintien d'une plage de température de 0-5 °C pour contrôler la nature exothermique de la réaction.
Méthodes de production industrielle
En milieu industriel, la production de this compound suit une voie de synthèse similaire mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des paramètres de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par des techniques de recristallisation ou de distillation.
Analyse Des Réactions Chimiques
Types de réactions
Le 4'-Chloro-O-propionotoluidide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le groupe chloro en groupe hydroxyle.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs tels que l'azoture de sodium (NaN3) ou la thiourée (NH2CSNH2).
Principaux produits formés
Oxydation : Formation de quinones.
Réduction : Formation de dérivés hydroxylés.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le groupe chloro et le groupe propionyle jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut interagir avec les enzymes et les récepteurs, conduisant à divers effets biochimiques. Les voies moléculaires et les cibles exactes sont encore à l'étude, mais on pense qu'elles impliquent la modulation de l'activité enzymatique et des voies de transduction du signal.
Applications De Recherche Scientifique
4’-Chloro-O-propionotoluidide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4’-Chloro-O-propionotoluidide involves its interaction with specific molecular targets. The chloro group and propionyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Le 4'-Chloro-O-propionotoluidide peut être comparé à d'autres composés similaires tels que :
- 3'-Chloro-O-propionotoluidide
- 5'-Chloro-O-propionotoluidide
- 4'-Chloro-O-formotoluidide
Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par la position des groupes chloro et propionyle. Le positionnement unique de ces groupes dans le this compound contribue à ses propriétés chimiques et physiques distinctes, le rendant adapté à des applications spécifiques.
Propriétés
Numéro CAS |
5360-94-1 |
|---|---|
Formule moléculaire |
C10H12ClNO |
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H12ClNO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) |
Clé InChI |
JKHFHJSPWJVHJT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C(C=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


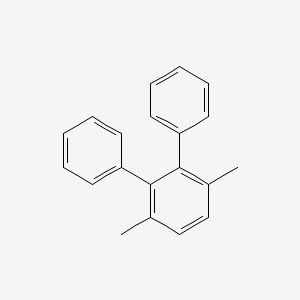

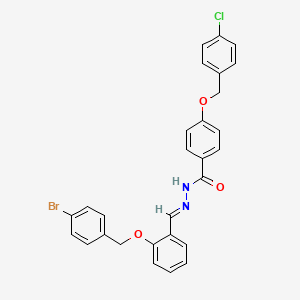

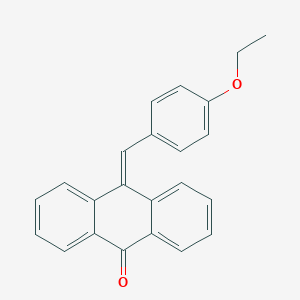
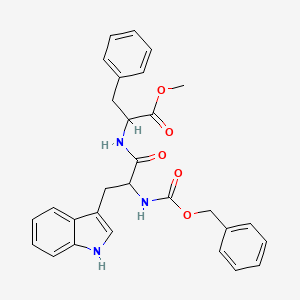

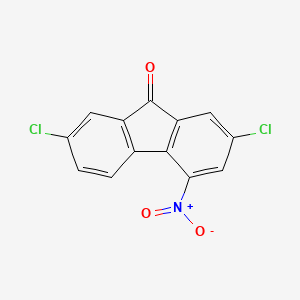
![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)
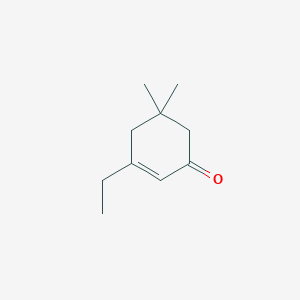
![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)

